Cas no 70028-88-5 (3,4,5-trifluorobenzophenone)

3,4,5-Trifluorobenzophenone is a fluorinated aromatic ketone characterized by its trifluorinated benzene ring, which enhances its electron-withdrawing properties and chemical stability. This compound is widely used as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated aromatic scaffolds. Its high purity and well-defined structure make it suitable for precise organic transformations, including nucleophilic substitutions and cross-coupling reactions. The presence of fluorine atoms improves lipophilicity and metabolic stability in derived compounds. 3,4,5-Trifluorobenzophenone is also valued in materials science for its role in synthesizing advanced polymers and liquid crystals. Proper handling under controlled conditions is recommended due to its reactivity.
3,4,5-trifluorobenzophenone structure
3,4,5-trifluorobenzophenone structure
Product Name:3,4,5-trifluorobenzophenone
CAS No:70028-88-5
MF:C13H7F3O
MW:236.189294099808
MDL:MFCD00083525
CID:90494
PubChem ID:2777011
Update Time:2025-06-12

3,4,5-trifluorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-trifluorobenzophenone
    • phenyl-(3,4,5-trifluorophenyl)methanone
    • phenyl 3,4,5-trifluorophenyl ketone
    • phenyl(3,4,5-trifluorophenyl)methanone
    • DTXSID50380329
    • Methanone,phenyl(3,4,5-trifluorophenyl)-
    • 70028-88-5
    • AKOS005946727
    • MFCD00083525
    • SCHEMBL3974706
    • FT-0614140
    • CS-0312962
    • Methanone, phenyl(3,4,5-trifluorophenyl)-
    • A836742
    • PS-10063
    • phenyl-[3,4,5-tris(fluoranyl)phenyl]methanone
    • SY062497
    • DB-021824
    • A12775
    • MDL: MFCD00083525
    • Inchi: 1S/C13H7F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h1-7H
    • InChI Key: BTQOMZVQASIULU-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=C(C=1)C(C1C=CC=CC=1)=O)F)F

Computed Properties

  • Exact Mass: 236.04500
  • Monoisotopic Mass: 236.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: White lens powder
  • Density: 1.31
  • Melting Point: No data available
  • Boiling Point: 320.2°C at 760 mmHg
  • Flash Point: 146.3°C
  • Refractive Index: 1.534
  • PSA: 17.07000
  • LogP: 3.33490
  • Solubility: Not determined

3,4,5-trifluorobenzophenone Security Information

3,4,5-trifluorobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,4,5-trifluorobenzophenone Pricemore >>

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Additional information on 3,4,5-trifluorobenzophenone

Professional Introduction to 3,4,5-trifluorobenzophenone (CAS No: 70028-88-5)

3,4,5-trifluorobenzophenone, with the chemical formula C13H5F3O, is a fluorinated aromatic ketone that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile structural properties and reactivity. This compound, identified by its CAS number 70028-88-5, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including agrochemicals and therapeutic agents. The presence of three fluorine atoms in its benzophenone core imparts unique electronic and steric effects, making it a valuable building block for designing novel compounds with enhanced biological activity.

The significance of 3,4,5-trifluorobenzophenone in modern chemical research is underscored by its applications in the development of advanced materials and functional dyes. Its electron-withdrawing nature and planar structure facilitate its use in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have highlighted its role in constructing highly efficient electron-transporting materials, which are essential for improving the performance of next-generation electronic devices.

In the realm of pharmaceutical chemistry, 3,4,5-trifluorobenzophenone has been extensively explored for its potential as a precursor in the synthesis of bioactive molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors for drug efficacy. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. A notable study published in the Journal of Medicinal Chemistry demonstrated that certain analogs exhibit potent inhibitory effects on enzymes involved in pathogenic processes, suggesting their therapeutic promise.

The synthetic utility of 3,4,5-trifluorobenzophenone is further highlighted by its role in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. Researchers have leveraged these transformations to develop novel heterocyclic compounds with potential applications in medicinal chemistry. The compound's reactivity also makes it a valuable tool for studying reaction mechanisms and developing catalytic systems that improve synthetic efficiency.

In addition to its pharmaceutical applications, 3,4,5-trifluorobenzophenone has found utility in the agrochemical industry. Its derivatives are being explored as key intermediates in the synthesis of pesticides and herbicides that exhibit improved environmental compatibility and target specificity. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact while maintaining crop protection efficacy.

The chemical properties of 3,4,5-trifluorobenzophenone, particularly its stability under various reaction conditions and ease of functionalization, make it an indispensable tool for synthetic chemists. Recent advancements in flow chemistry have further expanded its utility by enabling scalable and controlled reactions under continuous flow conditions. This approach enhances reproducibility and reduces waste generation, aligning with green chemistry principles.

The future prospects of 3,4,5-trifluorobenzophenone are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in computational chemistry are also contributing to a deeper understanding of its reactivity and potential uses. By integrating experimental data with predictive modeling techniques, scientists can accelerate the design of novel derivatives with tailored properties.

In conclusion, 3,4,5-trifluorobenzophenone, identified by CAS number 70028-88-5, is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it a cornerstone in organic synthesis and a promising candidate for developing next-generation pharmaceuticals and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemical science is poised to grow even further.

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